Arginase inhibitor 1
Overview
Description
Arginase inhibitor 1 is a potent inhibitor of human arginases I and II with IC50s of 223 and 509 nM, respectively1. It’s a promising strategy for cancer immunotherapy2. The unique pharmacologic properties of Arginase inhibitor 1 are evidenced by targeting intracellular ARG1 and ARG22.
Synthesis Analysis
The synthesis of Arginase inhibitor 1 involves complex biochemical processes3. The enzyme was recombinantly expressed in E. coli BL21 (DE3) RIL cells3.
Molecular Structure Analysis
The molecular structure of Arginase inhibitor 1 has been studied using structure-based drug design and molecular dynamics simulations4. These studies highlight the plasticity of the size of the arginase active site4.
Chemical Reactions Analysis
Arginase inhibitor 1 is involved in the hydrolysis of L-arginine to L-ornithine and urea5. Inhibition of arginase activity significantly suppresses the proliferation and migration ability of certain cancer cells6.
Physical And Chemical Properties Analysis
The physical and chemical properties of Arginase inhibitor 1 are unique and have been studied using structure-based drug design4. The properties of Arginase inhibitor 1 allow it to bind to its catalytic center4.
Scientific Research Applications
Treatment of Asthma, Erectile Dysfunction, and Atherosclerosis : Arginase inhibitors are explored for their potential in treating diseases like asthma, erectile dysfunction, and atherosclerosis. They work by targeting the enzyme arginase, which plays a key role in these conditions (Shishova et al., 2009).
Development Accelerated Due to Nitric Oxide Synthesis : The development of arginase inhibitors gained momentum after discovering the tight interrelation between arginase and nitric oxide synthase. This has led to the creation of inhibitors like nor-NOHA and boronic acid derivatives (Pudlo et al., 2017).
Application in Asthma Treatment : Inhibitors of arginase have been shown to reduce airway hyperresponsiveness and inflammation in asthma models, highlighting their potential therapeutic role in asthma treatment (Takahashi et al., 2010).
Cancer Immunotherapy : Arginase inhibitors like boronic acid derivatives are considered potential therapeutic agents in cancer immunotherapy. They work by preventing the overexpression of arginase, which leads to the depletion of arginine, a crucial amino acid for the growth of T and NK cells in the immune system (Borek et al., 2020).
Impact on Cardiovascular Diseases : Research suggests that arginase inhibitors could have a therapeutic potential in treating cardiovascular diseases. Their role in improving vascular function and endothelial dysfunction is particularly noteworthy (Moretto et al., 2020).
Role in Cancer Treatment : The inhibition of arginase could be a promising strategy for cancer therapy. This approach focuses on disrupting arginase's part in arginine metabolism, which is crucial for cancer growth and control (Pham et al., 2018).
Insights into Structural Basis of Inhibition : Studies have provided structural insights into arginase, enhancing the understanding of how inhibitors bind and work. This is crucial for designing more effective inhibitors (Di Costanzo et al., 2005).
Potential in Treating Pathogen-Related Diseases : Arginase inhibitors are described as promising therapeutics for diseases associated with pathogens like Helicobacter pylori, Trypanosoma cruzi, and Mycobacterium tuberculosis (Ivanenkov & Chufarova, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPILBYRQPOXMV-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCCC[C@@](CCN1CCCCC1)(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arginase inhibitor 1 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.